molecular formula C13H20N4O B2752048 {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 1232803-21-2

{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B2752048
CAS No.: 1232803-21-2
M. Wt: 248.33
InChI Key: AYZVBZAFCLIAMK-UHFFFAOYSA-N
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Description

{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an amino group, a dimethylamino propyl chain, and a benzimidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.

    Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction using appropriate amine reagents.

    Attachment of Dimethylamino Propyl Chain: The dimethylamino propyl chain is attached via alkylation reactions, often using reagents like 3-(dimethylamino)propyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar amino group and are used in the synthesis of heterocyclic compounds.

    3-(Dimethylamino)propylamine: This compound has a similar dimethylamino propyl chain and is used as an intermediate in organic synthesis.

Uniqueness

{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol is unique due to its combination of functional groups and the benzimidazole core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-amino-1-[3-(dimethylamino)propyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16(2)6-3-7-17-12-5-4-10(14)8-11(12)15-13(17)9-18/h4-5,8,18H,3,6-7,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZVBZAFCLIAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)N)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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